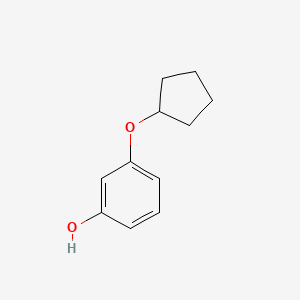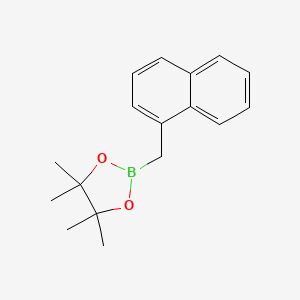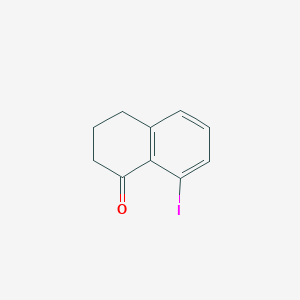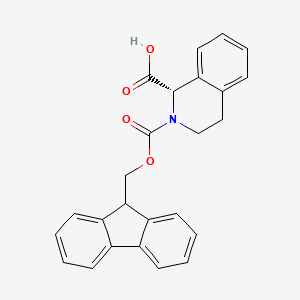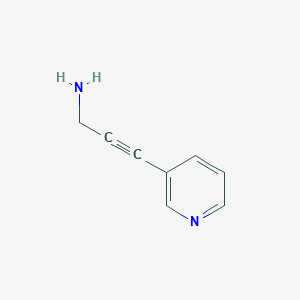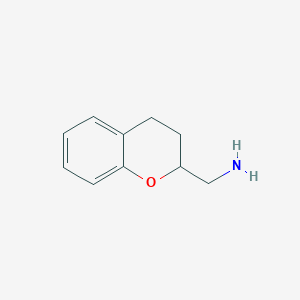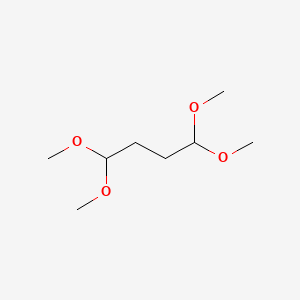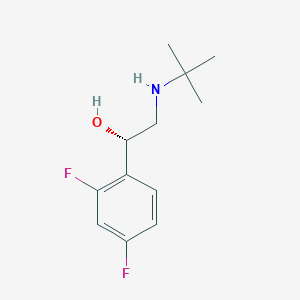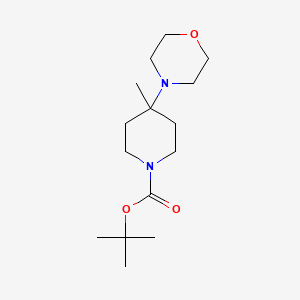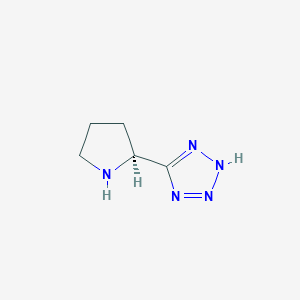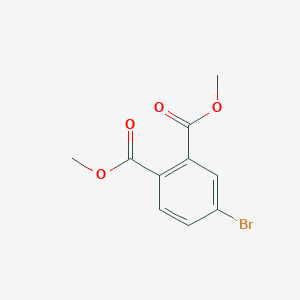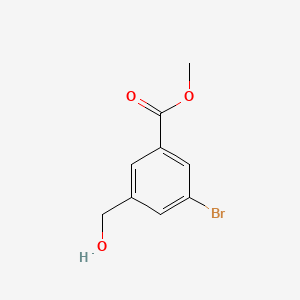
Methyl 3-bromo-5-(hydroxymethyl)benzoate
Descripción general
Descripción
“Methyl 3-bromo-5-(hydroxymethyl)benzoate” is a chemical compound with the molecular formula C9H9BrO3 . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 . The molecular weight of the compound is 245.07 .Physical And Chemical Properties Analysis
“this compound” is a white to yellow powder or crystals . It has a molecular weight of 245.07 . The compound’s storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure Comparisons
The study of crystal structures of derivatives of bromo-hydroxy-benzoic acid, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, reveals how two-dimensional architectures are formed by C—H⋯O hydrogen bonds and Br⋯O or π–π interactions. This research emphasizes the importance of these molecular interactions in determining the crystal structures of chemical compounds (Suchetan et al., 2016).
Synthetic Applications
Methyl 3-bromo-5-(hydroxymethyl)benzoate and similar compounds have been utilized in the synthesis of various chemical intermediates. For example, methyl 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester was synthesized from vanillin, showcasing the compound's utility in creating intermediates for further chemical synthesis (Zha Hui-fang, 2011).
Photoaffinity Probes
Compounds like methyl 3-azidomethyl-5-azido-benzoate, related to this compound, have been used in the synthesis of nonradioactive photoaffinity probes. These probes are valuable tools in biological research for studying molecular interactions within cells (Klein & Petukhova, 2013).
Antibacterial Compounds
Research on the marine red alga Rhodomela confervoides led to the isolation of bromophenols, including compounds structurally related to this compound. These compounds exhibited moderate to strong antibacterial activity, highlighting the potential of bromo-hydroxy-benzoic acid derivatives in developing new antibacterial agents (Xu et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophilic sites in biological molecules . The hydroxymethyl group may also participate in hydrogen bonding with target molecules, potentially influencing the compound’s mode of action .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . The presence of the ester group suggests that it may be subject to esterase-mediated metabolism .
Result of Action
Given its structural features, it may interact with a variety of biological targets, leading to diverse potential effects .
Action Environment
The action, efficacy, and stability of Methyl 3-bromo-5-(hydroxymethyl)benzoate can be influenced by various environmental factors . These may include the pH and ionic strength of the biological environment, the presence of other interacting molecules, and the specific cellular and tissue contexts in which the compound is active .
Propiedades
IUPAC Name |
methyl 3-bromo-5-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJHVDGAMQOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463438 | |
| Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307353-32-8 | |
| Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

